molecular formula C8H17NO B13107359 N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine

N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine

Cat. No.: B13107359
M. Wt: 143.23 g/mol
InChI Key: ALCODIYWXRTMCE-UHFFFAOYSA-N
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Description

N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine is an organic compound with the molecular formula C6H13NO. It is a tertiary amine, characterized by the presence of a tetrahydrofuran ring attached to a methylamine group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine typically involves the reaction of tetrahydrofuran with methylamine under controlled conditions. One common method is the reductive amination of tetrahydrofuran-2-carboxaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure high efficiency and yield. The process often includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The tetrahydrofuran ring provides structural stability, while the amine group facilitates interactions with various biological molecules. These interactions can influence cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-((tetrahydrofuran-2-yl)methyl)amine
  • N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine N-oxide
  • N-Methyl-N-((tetrahydrofuran-2-yl)methyl)propylamine

Uniqueness

This compound is unique due to its specific structural features, including the tetrahydrofuran ring and the tertiary amine group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-methyl-N-(oxolan-2-ylmethyl)ethanamine

InChI

InChI=1S/C8H17NO/c1-3-9(2)7-8-5-4-6-10-8/h8H,3-7H2,1-2H3

InChI Key

ALCODIYWXRTMCE-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1CCCO1

Origin of Product

United States

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